

# **Application of PBR28 in Studying Psychiatric Disorders: Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PBR28     |           |
| Cat. No.:            | B15558978 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

The positron emission tomography (PET) radioligand [11C]PBR28 is a valuable tool for in vivo quantification of the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation. Upregulation of TSPO is observed in activated microglia and astrocytes, making it a key target for investigating the role of neuroinflammatory processes in the pathophysiology of various psychiatric disorders. This document provides detailed application notes and protocols for utilizing [11C]PBR28 in psychiatric research, with a focus on schizophrenia and major depressive disorder.

#### Introduction to PBR28 and TSPO

[11C]PBR28 is a second-generation TSPO radioligand that offers high affinity and a favorable signal-to-noise ratio for PET imaging.[1] TSPO is located on the outer mitochondrial membrane and is expressed at low levels in the healthy brain.[2] However, its expression is significantly increased in response to brain injury and inflammation, primarily in glial cells such as microglia and astrocytes.[2] This upregulation makes TSPO a sensitive marker for neuroinflammatory processes implicated in psychiatric conditions like schizophrenia, psychosis, and major depressive disorder.[3][4]

### **Quantitative Data Summary**







The following tables summarize quantitative findings from key studies using [11C]PBR28 PET to investigate TSPO levels in schizophrenia and major depressive disorder. The primary outcome measure is often the total volume of distribution (VT), which is proportional to the density of available TSPO sites. Other measures include the distribution volume ratio (DVR) and standardized uptake value (SUV).

Table 1: [11C]PBR28 PET Findings in Schizophrenia and Ultra-High Risk for Psychosis



| Study                                              | Population                                                                  | Brain<br>Region      | Outcome<br>Measure                    | Finding                                   | Statistical<br>Significanc<br>e            |
|----------------------------------------------------|-----------------------------------------------------------------------------|----------------------|---------------------------------------|-------------------------------------------|--------------------------------------------|
| Bloomfield et<br>al. (2016)[5]<br>[6]              | Ultra-High Risk (UHR) for Psychosis (n=14) vs. Healthy Controls (HC) (n=14) | Total Gray<br>Matter | DVR                                   | Elevated in<br>UHR                        | F=10.33,<br>p=0.004,<br>Cohen's d ><br>1.2 |
| Frontal Lobe<br>Gray Matter                        | DVR                                                                         | Elevated in<br>UHR   | -                                     |                                           |                                            |
| Temporal<br>Lobe Gray<br>Matter                    | DVR                                                                         | Elevated in<br>UHR   | -                                     |                                           |                                            |
| Schizophreni<br>a (SCZ)<br>(n=14) vs. HC<br>(n=14) | Total Gray<br>Matter                                                        | DVR                  | Elevated in<br>SCZ                    | F=20.8,<br>p<0.001,<br>Cohen's d ><br>1.7 | _                                          |
| Frontal Lobe<br>Gray Matter                        | DVR                                                                         | Elevated in SCZ      | -                                     |                                           | -                                          |
| Temporal<br>Lobe Gray<br>Matter                    | DVR                                                                         | Elevated in SCZ      | -                                     |                                           |                                            |
| Veronese et<br>al. (2021)[3]                       | Schizophreni<br>a (n=7)                                                     | Various              | VND (non-<br>displaceable<br>binding) | 1.99 mL/cm³                               | Similar to<br>healthy<br>controls          |

Table 2: [11C]PBR28 PET Findings in Major Depressive Disorder (MDD)



| Study                           | Population                                 | Brain<br>Region                                      | Outcome<br>Measure          | Finding                         | Statistical<br>Significanc<br>e   |
|---------------------------------|--------------------------------------------|------------------------------------------------------|-----------------------------|---------------------------------|-----------------------------------|
| Richards et<br>al. (2018)[7]    | Unmedicated<br>MDD (n=12)<br>vs. HC (n=20) | Subgenual Prefrontal Cortex (sgPFC)                  | VT/fp                       | Higher in<br>unmedicated<br>MDD | Cohen's d =<br>0.64, p =<br>0.038 |
| Anterior Cingulate Cortex (ACC) | VT/fp                                      | Higher in<br>unmedicated<br>MDD                      | Cohen's d = 0.60, p = 0.049 |                                 |                                   |
| Hannestad et al. (2013)[4]      | MDD (n=10)<br>vs. HC (n=10)                | Multiple ROIs                                        | VT                          | No significant difference       | -                                 |
| Setiawan et<br>al. (2015)[9]    | MDD (n=20)<br>vs. HC (n=20)                | Prefrontal Cortex, Anterior Cingulate Cortex, Insula | VT                          | Increased in<br>MDD             | p < 0.05 for<br>all regions       |

## Experimental Protocols Radiosynthesis of [11C]PBR28

The automated synthesis of [11C]**PBR28** is a critical first step. An optimized and robust method is essential for consistent radiochemical yield and purity.

Protocol for Automated Radiosynthesis:[10][11][12][13]

- Production of [11C]CO2: Irradiate a nitrogen target containing 0.2% oxygen with protons in a cyclotron.
- Conversion to [11C]CH4: Reduce the produced [11C]CO2 to [11C]methane using a nickel catalyst at high temperature (e.g., 360°C).



- Formation of [11C]MeI: React [11C]methane with gaseous iodine at a higher temperature (e.g., 760°C) to form [11C]methyl iodide.
- Radiolabeling Reaction: React the desmethyl-PBR28 precursor with [11C]Mel in the
  presence of a base (e.g., aqueous NaOH) in a suitable solvent like DMSO at an elevated
  temperature (e.g., 60°C) for approximately 5 minutes.
- Purification: Purify the resulting [11C]PBR28 using high-performance liquid chromatography (HPLC).
- Formulation: Formulate the purified [11C]PBR28 in a sterile solution for intravenous injection.

#### **Subject Preparation and Genotyping**

A crucial aspect of studies using second-generation TSPO ligands like **PBR28** is accounting for a common genetic polymorphism.

Protocol for Subject Preparation:

- Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.
- Medical and Psychiatric Screening: Conduct thorough medical and psychiatric evaluations to determine eligibility based on inclusion and exclusion criteria.
- Genotyping for rs6971 Polymorphism:
  - Collect a blood or saliva sample from each participant.
  - Extract genomic DNA.
  - Perform genotyping for the rs6971 single nucleotide polymorphism (SNP) in the TSPO gene.[7][14] This polymorphism results in three binding affinity groups:
    - High-Affinity Binders (HABs; C/C genotype)
    - Mixed-Affinity Binders (MABs; C/T genotype)



- Low-Affinity Binders (LABs; T/T genotype)
- It is critical to either exclude LABs from the study, as they show negligible specific binding of [11C]PBR28, or to analyze the data stratified by genotype.[2]

### [11C]PBR28 PET Imaging

Protocol for PET Scan Acquisition:

- Subject Positioning: Position the subject comfortably in the PET scanner with their head stabilized to minimize motion.
- Transmission Scan: Perform a transmission scan for attenuation correction.
- Radiotracer Injection: Administer a bolus intravenous injection of [11C]PBR28. The typical injected dose is around 300-370 MBq.[15]
- Dynamic PET Scan: Acquire dynamic PET data in 3D mode for 90-120 minutes post-injection.[4] The data is typically binned into a series of time frames (e.g., 8 x 15s, 3 x 1 min, 5 x 2 min, 5 x 5 min, 5 x 10 min).[15]
- Arterial Blood Sampling: For full kinetic modeling to determine VT, arterial blood sampling is
  required throughout the scan to measure the arterial input function (the concentration of the
  parent radiotracer in arterial plasma over time).[4]

#### **Data Analysis**

Protocol for PET Data Analysis:

- Image Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.
- Image Registration: Co-register the PET images with the subject's structural MRI scan to allow for anatomical delineation of regions of interest (ROIs).
- Kinetic Modeling:



- Use the arterial input function and the time-activity curves from the ROIs to perform kinetic modeling.
- The two-tissue compartment model (2TCM) is the most commonly used model for [11C]PBR28 data, providing estimates of VT.[4] Some studies have proposed a modified model (2TCM-1K) that accounts for TSPO binding in the vascular endothelium.[15][16][17]

#### Outcome Measures:

- VT (Total Volume of Distribution): The primary outcome measure, representing the ratio of the concentration of the radiotracer in a brain region to that in plasma at equilibrium. It is proportional to the density of available TSPO sites.
- DVR (Distribution Volume Ratio): A semi-quantitative measure calculated as the ratio of VT in a target region to VT in a pseudo-reference region (often the whole brain).[18]
- SUV (Standardized Uptake Value): Another semi-quantitative measure, calculated as the tissue radioactivity concentration normalized for injected dose and body weight. The relationship between SUV and VT can be variable.[19]

## Visualizations Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of **PBR28** in psychiatric research.





Click to download full resolution via product page

Caption: TSPO Signaling in Neuroinflammation.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. TPC Analysis of [C-11]PBR28 [turkupetcentre.net]
- 3. d-nb.info [d-nb.info]
- 4. The neuroinflammation marker translocator protein is not elevated in individuals with mild-to-moderate depression: a [¹¹C]PBR28 PET study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial activity in people at ultra high risk of psychosis and in schizophrenia; an [11C]PBR28 PET brain imaging study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial Activity in People at Ultra High Risk of Psychosis and in Schizophrenia: An [(11)C]PBR28 PET Brain Imaging Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET radioligand binding to translocator protein (TSPO) is increased in unmedicated depressed subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroinflammation marker translocator protein is not elevated in individuals with mild-to-moderate depression: A [11C]PBR28 PET study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of translocator protein density, a marker of neuroinflammation, in the brain during major depressive episodes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses in Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Translocator Protein 18 kDa (TSPO) Expression in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]



- 15. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes
   PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Specific and non-specific binding of a tracer for the translocator-specific protein in schizophrenia: an [11C]-PBR28 blocking study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. isctm.org [isctm.org]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of PBR28 in Studying Psychiatric Disorders: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558978#application-of-pbr28-in-studying-psychiatric-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com